molecular formula C9H9NO B1394167 2-(2-Hydroxyethyl)benzonitrile CAS No. 42247-74-5

2-(2-Hydroxyethyl)benzonitrile

Cat. No.: B1394167
CAS No.: 42247-74-5
M. Wt: 147.17 g/mol
InChI Key: PYHGMRPBEQFDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)benzonitrile is a chemical compound with the molecular formula C9H9NO. It has garnered significant attention in the scientific community due to its diverse applications in various fields of research and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a benzonitrile moiety, which imparts unique chemical properties.

Scientific Research Applications

2-(2-Hydroxyethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, polymers, and agrochemicals.

Future Directions

The future directions in the research and application of 2-(2-Hydroxyethyl)benzonitrile could involve the development of more efficient and environmentally friendly synthetic routes . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 2-hydroxyarylaldehyde with hydroxylamine, followed by dehydration to form the desired nitrile . The reaction conditions often involve the use of metal salts and specific dehydrating agents to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of ionic liquids as co-solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

  • Oxidation of the hydroxyethyl group can yield 2-(2-carboxyethyl)benzonitrile.
  • Reduction of the nitrile group can produce 2-(2-hydroxyethyl)benzylamine.
  • Substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the hydroxyethyl group, resulting in different reactivity and applications.

    4-(2-Hydroxyethyl)benzonitrile: Positional isomer with the hydroxyethyl group at a different location on the aromatic ring.

Uniqueness: 2-(2-Hydroxyethyl)benzonitrile is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

2-(2-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHGMRPBEQFDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676553
Record name 2-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42247-74-5
Record name 2-(2-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethyl)benzonitrile
Reactant of Route 2
2-(2-Hydroxyethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxyethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyethyl)benzonitrile
Reactant of Route 6
2-(2-Hydroxyethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.